![molecular formula C13H16N2 B1207607 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B1207607.png)
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole is an organic heterobicyclic compound and an organonitrogen heterocyclic compound.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- A synthetic method for derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole was developed, providing a way to attach a carbon side chain at various positions on the nucleus (Somei, Wakida, & Ohta, 1988).
Chemical Reactivity Studies
- Research explored the reactivity of the azepine ring in this compound, particularly focusing on alkylation reactions with alcohols in the presence of Raney nickel (Glushkov, Volskova, Kostyuchenko, Sheinker, & Magidson, 1970).
Novel Synthesis Methods
- Novel methods for synthesizing heteroaryl-fused indole ring systems, including derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole, were developed. These compounds have shown inhibitory activities against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase (Ding et al., 2011).
Structural and Mechanistic Insights
- Studies on the formation of tetrahydro-7-hydroxy-6-methyl-1H-azepino[5,4,3-cd]indoles suggested the essential role of the 5-hydroxy group on the indole nucleus in novel reactions (Somei, Teranishi, Yamada, & Yamada, 2001).
Therapeutic Potential and Biological Activity
- Research into novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles identified compounds with high affinity for human V2 receptors and potential as vasopressin receptor antagonists (Matthews et al., 2003).
Eigenschaften
Produktname |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3 |
InChI-Schlüssel |
ZBXDOQWPGBISAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



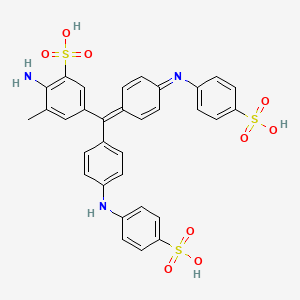
![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)
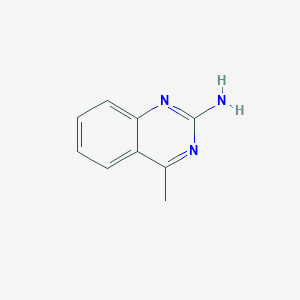
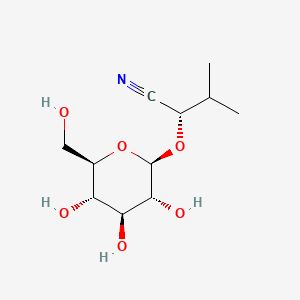
![(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207531.png)
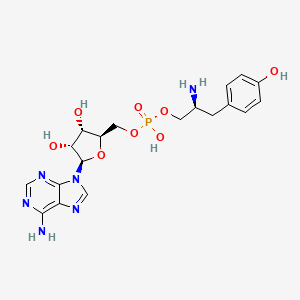
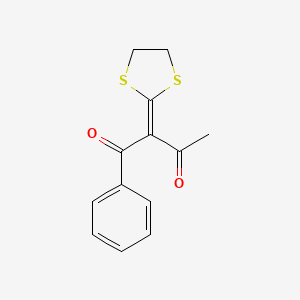
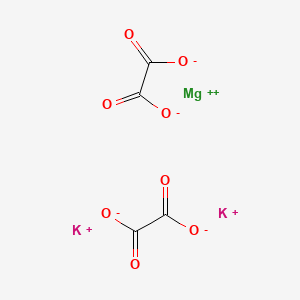
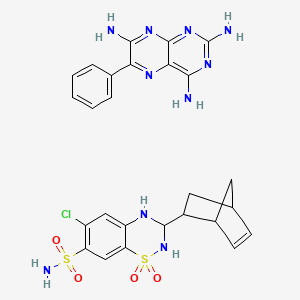
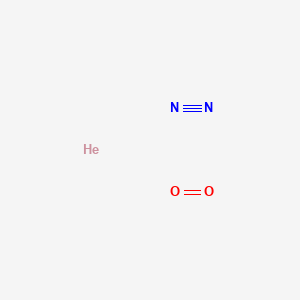
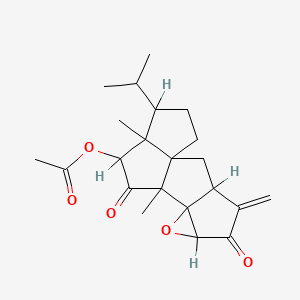
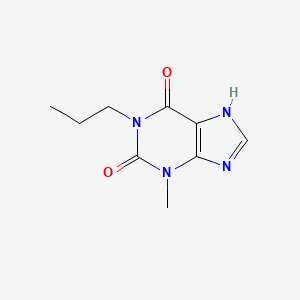
![[(1S,2S)-2-[[2,2-dimethylpropyl(nonyl)carbamoyl]amino]cyclohexyl] 3-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carbonyl]amino]propanoate](/img/structure/B1207544.png)